molecular formula C12H18N2O2 B8294112 4-Methoxy-3-morpholin-4-ylmethylphenylamine

4-Methoxy-3-morpholin-4-ylmethylphenylamine

Cat. No. B8294112
M. Wt: 222.28 g/mol
InChI Key: UODNVUHSSVGMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875728B2

Procedure details

To a solution of 4-(2-methoxy-5-nitrobenzyl)morpholine (252 mg, 1.0 mmol) in THF:ethanol mixture (1:1) (25 mL) was added a catalytical amount of Raney-Nickel and hydrazine hydrate (450 mg; 9.0 mmol) and the mixture was stirred for 1 hour at ambient temperature, filtered through a Celite/silica gel pad. The filtrate was evaporated to yield the pure 4-methoxy-3-morpholin-4-ylmethylphenylamine (149 mg, 67%), which was used in the next step without purification.
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:4]=1[CH2:5][N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.C(O)C.O.NN>C1COCC1.[Ni]>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:4]=1[CH2:5][N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
COC1=C(CN2CCOCC2)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
450 mg
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite/silica gel pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.